molecular formula C11H6OSSe B12686930 7H-Selenino(3,2-f)-1-benzothiophen-7-one CAS No. 143810-61-1

7H-Selenino(3,2-f)-1-benzothiophen-7-one

Cat. No.: B12686930
CAS No.: 143810-61-1
M. Wt: 265.20 g/mol
InChI Key: JPSCVGWKYYRBLQ-UHFFFAOYSA-N
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Description

7H-Selenino(3,2-f)-1-benzothiophen-7-one: is a heterocyclic compound that contains selenium and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Selenino(3,2-f)-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of selenophenol with a suitable benzothiophene derivative in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7H-Selenino(3,2-f)-1-benzothiophen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the compound into selenide derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

7H-Selenino(3,2-f)-1-benzothiophen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7H-Selenino(3,2-f)-1-benzothiophen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Oxidative Stress Pathways: The compound can influence oxidative stress by modulating the levels of reactive oxygen species.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Selenino(3,2-f)-1-benzofuran-7-one
  • Selenopyrano(3,2-f)(1)benzothiol-7-one

Uniqueness

7H-Selenino(3,2-f)-1-benzothiophen-7-one is unique due to its specific combination of selenium and sulfur atoms within a benzothiophene framework

Properties

CAS No.

143810-61-1

Molecular Formula

C11H6OSSe

Molecular Weight

265.20 g/mol

IUPAC Name

selenopyrano[3,2-f][1]benzothiol-7-one

InChI

InChI=1S/C11H6OSSe/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H

InChI Key

JPSCVGWKYYRBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)[Se]C2=CC3=C(C=CS3)C=C21

Origin of Product

United States

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